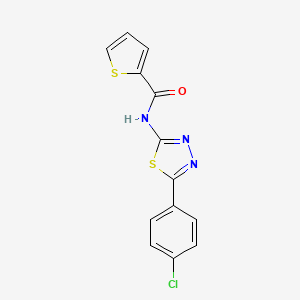

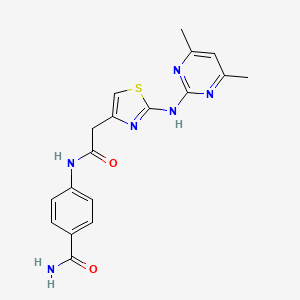

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are well-known and studied compounds that demonstrate a wide range of biological and pharmacological activities .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The reaction of 4-acetyl-5-anilinothiophenes with DMF–DMA or malononitrile is the synthetic route to the targeted thieno [2,3-b]pyridine derivatives .Molecular Structure Analysis

The molecular structures of the synthesized compounds have been determined on the basis of IR, 1H and 13C NMR, and mass spectra . The density functional theory (DFT) was used to study the molecular and electronic properties of the synthesized products .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include the reaction of functionalized thiocarbamoyl compounds with α-halogenated reagents . The reaction of 4-acetyl-5-anilinothiophenes with DMF–DMA or malononitrile is the synthetic route to the targeted thieno [2,3-b]pyridine derivatives .Aplicaciones Científicas De Investigación

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. These compounds were obtained through esterification, hydrazination, salt formation, and cyclization. Among these derivatives, compounds 7b and 7i demonstrated significant anti-tobacco mosaic virus (TMV) activity . This antiviral potential makes it a promising candidate for further investigation in the field of virology.

Antitubercular Activity

While not directly studied for antitubercular activity, the distribution of electronic density across the nitro-substituted heteroaromatic ring attached to the amide group suggests that this compound could be explored as a novel antitubercular agent . Further research is warranted to validate this potential application.

Other Biological Activities

Although not specifically mentioned for this compound, related 1,3,4-thiadiazoles have displayed various bioactivities. For instance, some 1,3,4-thiadiazoles exhibit anticonvulsant, antifungal, and antibacterial properties . Investigating the biological effects of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide in these contexts could yield valuable insights.

Direcciones Futuras

The future directions for “N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals. The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity .

Mecanismo De Acción

Target of Action

The compound N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has been synthesized and tested against Mycobacterium tuberculosis cell lines . The primary target of this compound is the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB).

Mode of Action

The activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound interacts with its targets by influencing the electronic density of these structures, leading to changes that inhibit the growth of the Mycobacterium tuberculosis cells .

Result of Action

The primary result of the action of this compound is the inhibition of Mycobacterium tuberculosis cell growth . This makes it a potential candidate for the development of novel antitubercular agents .

Propiedades

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3OS2/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEXESVVWYRPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

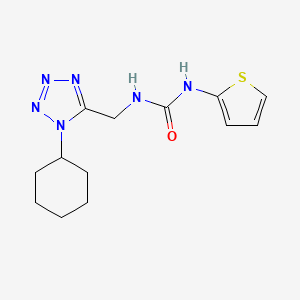

![2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2424905.png)

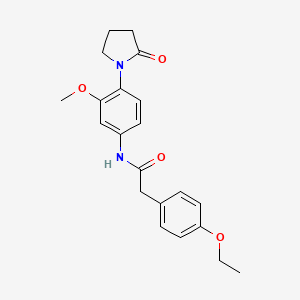

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2424906.png)

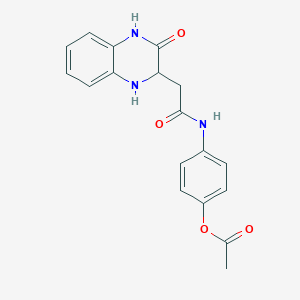

![1-({1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2424907.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)

![N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2424914.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2424917.png)

![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3,4-dichlorophenyl)azetidine-1-carboxamide](/img/structure/B2424923.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2424928.png)